molecular formula C15H9ClF2N2O3S B2376928 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide CAS No. 320421-61-2

2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide

Cat. No.: B2376928
CAS No.: 320421-61-2
M. Wt: 370.75
InChI Key: WFAPOTJTYJUSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide is a complex organic compound with a unique structure that includes chloro, cyano, methylsulfonyl, and difluorobenzenecarboxamide groups

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to target enzymes such as5-lipoxygenase (5-LOX) . 5-LOX is a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that have been implicated in a variety of inflammatory responses.

Mode of Action

It is likely that it interacts with its target enzyme, potentially inhibiting its activity and thereby disrupting the production of leukotrienes .

Biochemical Pathways

The compound may affect the leukotriene biosynthesis pathway by inhibiting the activity of 5-LOX. This could lead to a decrease in the production of leukotrienes, potentially reducing inflammation and other related responses .

Result of Action

If it does indeed inhibit 5-lox, it could potentially reduce inflammation and other related responses by decreasing the production of leukotrienes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide typically involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The process may involve stirring without solvent at room temperature or at elevated temperatures, such as 70°C, to yield the desired cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano or chloro groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and cyano positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorobenzenecarboxamide core and the presence of both cyano and methylsulfonyl groups make it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4-methylsulfonylphenyl)-4,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O3S/c1-24(22,23)14-3-2-9(4-8(14)7-19)20-15(21)10-5-12(17)13(18)6-11(10)16/h2-6H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAPOTJTYJUSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.